molecular formula C29H32N8O B8180535 M4205 CAS No. 2590556-80-0

M4205

Cat. No.: B8180535
CAS No.: 2590556-80-0
M. Wt: 508.6 g/mol
InChI Key: LVMAULGVWBINFP-UHFFFAOYSA-N
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Description

The compound with the identifier M4205, also known as this compound, is a synthetic organic molecule. It is a potent and selective inhibitor of the KIT proto-oncogene, receptor tyrosine kinase (cKIT). This compound retains activity against cKIT with exon 11, 13, or 17 resistance mutations and provides good selectivity in biochemical and cellular assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M4205 involves multiple steps, including the formation of various intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

M4205 undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

M4205 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cKIT and related signaling pathways.

    Biology: Investigated for its effects on cellular processes involving cKIT, such as cell proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for diseases involving cKIT mutations, such as certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting cKIT

Mechanism of Action

The mechanism of action of M4205 involves the inhibition of the cKIT receptor tyrosine kinase. This inhibition occurs through the binding of the compound to the ATP-binding site of cKIT, preventing the phosphorylation and activation of downstream signaling pathways. The molecular targets include cKIT with exon 11, 13, or 17 mutations, which are commonly associated with resistance to other inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to M4205 include other cKIT inhibitors such as imatinib, sunitinib, and dasatinib. These compounds also target the ATP-binding site of cKIT but may differ in their selectivity, potency, and resistance profiles .

Uniqueness

This compound is unique in its ability to retain activity against cKIT with exon 11, 13, or 17 resistance mutations. This makes it a valuable tool for studying cKIT-related signaling pathways and developing new therapeutic strategies for diseases involving these mutations .

Properties

IUPAC Name

N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N8O/c1-35-20-24(18-34-35)23-7-5-22(6-8-23)17-30-28-16-26(32-21-33-28)27-19-31-29-15-25(9-13-37(27)29)38-14-4-12-36-10-2-3-11-36/h5-9,13,15-16,18-21H,2-4,10-12,14,17H2,1H3,(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMAULGVWBINFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CNC3=NC=NC(=C3)C4=CN=C5N4C=CC(=C5)OCCCN6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2590556-80-0
Record name IDRX-42
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UHU32G5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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